(R)-3,4-Dihydroxybutanoic Acid Ethyl Ester
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Overview
Description
®-3,4-Dihydroxybutanoic Acid Ethyl Ester is an organic compound that belongs to the ester family Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,4-Dihydroxybutanoic Acid Ethyl Ester typically involves the esterification of ®-3,4-Dihydroxybutanoic acid with ethanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of ®-3,4-Dihydroxybutanoic Acid Ethyl Ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester product .
Chemical Reactions Analysis
Types of Reactions
®-3,4-Dihydroxybutanoic Acid Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield ®-3,4-Dihydroxybutanoic acid and ethanol.
Reduction: Reduction of the ester with lithium aluminum hydride results in the formation of ®-3,4-Dihydroxybutanol.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed
Hydrolysis: ®-3,4-Dihydroxybutanoic acid and ethanol.
Reduction: ®-3,4-Dihydroxybutanol.
Oxidation: Various oxidation products, depending on the specific conditions.
Scientific Research Applications
®-3,4-Dihydroxybutanoic Acid Ethyl Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-3,4-Dihydroxybutanoic Acid Ethyl Ester involves its interaction with various molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes. The ester group can be hydrolyzed to release ®-3,4-Dihydroxybutanoic acid, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetate: A common ester with a similar structure but different functional groups.
Methyl Butanoate: Another ester with a similar carbon backbone but different alkyl groups.
Ethyl Propanoate: Similar in structure but with a different acid component.
Uniqueness
®-3,4-Dihydroxybutanoic Acid Ethyl Ester is unique due to the presence of two hydroxyl groups on the butanoic acid backbone. This structural feature imparts distinct chemical properties and reactivity compared to other esters .
Properties
Molecular Formula |
C6H12O4 |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
ethyl (3R)-3,4-dihydroxybutanoate |
InChI |
InChI=1S/C6H12O4/c1-2-10-6(9)3-5(8)4-7/h5,7-8H,2-4H2,1H3/t5-/m1/s1 |
InChI Key |
VKYSMCMNKCLRND-RXMQYKEDSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](CO)O |
Canonical SMILES |
CCOC(=O)CC(CO)O |
Origin of Product |
United States |
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